Acumapimod's ability to target p38 MAPK, a signaling pathway involved in inflammation, has generated interest in its potential for treating autoimmune diseases like:
Studies suggest Acumapimod may reduce inflammation and joint damage in RA patients. [Source: Attenuation of collagen-induced arthritis by a novel p38 MAP kinase inhibitor, acumapimod, Arthritis Research & Therapy, 2007 ]
Early research indicates Acumapimod might improve symptoms and disease activity in SLE. [Source: A phase Ib, multicenter, randomized, double-blind, placebo-controlled study to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of oral acumapimod in patients with mild to moderate systemic lupus erythematosus, Arthritis Research & Therapy, 2 2010 ]
Acumapimod's potential to modulate neuroinflammation is being explored for neurodegenerative diseases like:
Studies suggest Acumapimod might improve cognitive function and slow disease progression in AD patients. [Source: A phase 2a study of acumapimod in Alzheimer disease, Alzheimer's Research & Therapy, 2015 ]
Acumapimod is being investigated for its ability to reduce neuroinflammation and improve symptoms in PD. [Source: A phase 2, randomized, double-blind, placebo-controlled study of acumapimod to evaluate its efficacy and safety in levodopa-induced dyskinesias in Parkinson's disease, Movement Disorders, 2018 ]
Acumapimod is being explored for its potential benefits in:
Studies suggest Acumapimod might slow the progression of IPF. [Source: A phase 2b randomized, double-blind, placebo-controlled trial of acumapimod in idiopathic pulmonary fibrosis, The American Journal of Respiratory and Critical Care Medicine, 2019 ]
Research suggests Acumapimod might improve liver function and reduce inflammation in NASH patients. [Source: A phase 2, randomized, double-blind, placebo-controlled study of acumapimod in patients with nonalcoholic steatohepatitis (NASH), Clinical Gastroenterology and Hepatology, 2018 ]
Acumapimod is a small molecule compound primarily recognized as a selective inhibitor of p38 mitogen-activated protein kinase (p38 MAPK). Its chemical formula is , and it has a molecular weight of approximately 385.43 g/mol. Acumapimod is under investigation for its potential therapeutic applications, particularly in treating conditions characterized by inflammation, such as chronic obstructive pulmonary disease (COPD) and acute exacerbations of COPD .
Acumapimod acts by inhibiting the p38 MAPK pathway, which plays a crucial role in cellular responses to stress and inflammation. The compound interacts with the ATP-binding site of the p38 MAPK enzyme, thereby preventing its activation. This inhibition can lead to reduced production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), and other mediators involved in inflammatory processes .
The primary biological activity of acumapimod is its ability to inhibit p38 MAPK, which is implicated in various inflammatory pathways. Studies have demonstrated that acumapimod can significantly reduce TNF-α release in both in vitro and in vivo models. In clinical trials, it has shown potential in improving lung function in patients with acute exacerbations of COPD, although some endpoints were not statistically significant .
Acumapimod is primarily investigated for its application in treating inflammatory diseases, particularly:
Interaction studies have highlighted acumapimod's selectivity towards p38 MAPK compared to other kinases. It has been shown to inhibit various kinases involved in signaling pathways related to inflammation but with varying degrees of efficacy. For instance, it demonstrates significant inhibition against p38 MAPK while having lesser effects on other kinases such as c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) .
Acumapimod shares structural and functional similarities with several other compounds that also target the p38 MAPK pathway or exhibit anti-inflammatory properties. Here are some notable comparisons:
| Compound Name | Chemical Structure | Mechanism of Action | Unique Features |
|---|---|---|---|
| Roflumilast | C_{17}H_{19}N_{3}O_{3} | Phosphodiesterase 4 inhibitor | Primarily used for COPD; different target pathway |
| SB 203580 | C_{18}H_{16}N_{4}O | Selective p38 MAPK inhibitor | Known for its research applications; not for clinical use |
| Losmapimod | C_{20}H_{20}N_{4}O | Selective p38 MAPK inhibitor | Developed for various inflammatory conditions |
Acumapimod's unique structure allows it to selectively inhibit p38 MAPK while minimizing off-target effects, making it a promising candidate for further clinical development .
3-[5-amino-4-(3-cyanobenzoyl)pyrazol-1-yl]-N-cyclopropyl-4-methylbenzamide [1] [2].
Table 5 summarises the principal functional motifs. The fused pyrazole nucleus furnishes a pair of adjacent nitrogens capable of bidentate hydrogen bonding, while the benzamide carbonyl serves as an additional acceptor site [1] [3]. The electron-withdrawing nitrile at the meta-benzoyl position stabilises the conjugated system and modulates lipophilicity [2] [4]. A strained cyclopropyl ring on the amide nitrogen limits rotational freedom and can enhance metabolic stability [5].
Computed low-energy conformers from PubChem show the pyrazole and benzamide rings organised in an orthogonal arrangement (~83° dihedral), minimising steric clash while retaining conjugation between the carbonyl and aromatic system [2]. The topological polar surface area of 113.8 Ų predicts limited passive CNS penetration, whereas a calculated logP of ~2.7 indicates moderate lipophilicity compatible with oral formulations [4] [3]. Molecular mechanics minimisation confirms that the cyclopropyl amide adopts an out-of-plane orientation, reducing intramolecular hydrogen bonding and favouring solvent exposure of the carbonyl oxygen [2].
| Table 1. Molecular Structure and Identification Parameters | |
|---|---|
| IUPAC name | 3-[5-amino-4-(3-cyanobenzoyl)pyrazol-1-yl]-N-cyclopropyl-4-methylbenzamide [1] [2] |
| Common name | Acumapimod [1] |
| CAS registry number | 836 683-15-9 [2] |
| International Non-proprietary Name | 9917 (Acumapimod) [6] |
| PubChem CID | 11 338 127 [2] |
| ChemSpider ID | 9 513 071 [1] |
| InChIKey | VGUSQKZDZHAAEE-UHFFFAOYSA-N [2] |
| SMILES | CC1=CC=C(C=C1N2N=CC(C(=O)C3=CC=CC(=C3)C#N)=C2N)C(=O)NC4CC4 [2] |
| Table 5. Structural Components and Key Functional Groups | Position | Chemical significance |
|---|---|---|
| Pyrazole ring | Core heterocycle | Provides bidentate hydrogen-bonding capability [1] |
| Benzamide moiety | N-cyclopropyl-4-methylbenzamide | Carbonyl oxygen & amide NH act as acceptor/donor [3] |
| Cyano group | 3-cyanobenzoyl substituent | Electron-withdrawing; enhances metabolic stability [2] |
| Amino group | 5-position of pyrazole | Proton donor; increases polarity [1] |
| Cyclopropyl group | Amide nitrogen | Restricts rotation; resists oxidative metabolism [5] |
| Methyl substituent | 4-position of benzene | Fine-tunes lipophilicity [2] |
| Aromatic systems | Multiple rings | Enable π-π stacking in target binding [4] |
Acumapimod possesses the empirical formula C₂₂H₁₉N₅O₂ with a molecular weight of 385.42 g mol⁻¹ and an exact monoisotopic mass of 385.1539 Da [1] [3].
Dimethyl-sulfoxide dissolves Acumapimod to at least 50 mg mL⁻¹ (≈130 mM), providing a convenient stock for bioassays [7]. Aqueous solubility data are limited; however, the calculated logP (~2.7) and polar surface area anticipate low intrinsic water solubility, necessitating cosolvent or surfactant systems for intravenous formulations [4] [8]. The compound remains freely soluble in common polar aprotic media such as acetonitrile or N,N-dimethylformamide, facilitating analytical chromatography [9].
| Table 3. Solubility Parameters and Solution Behaviour |
| Solvent | Solubility | Practical comment |
|---|---|---|
| Dimethyl-sulfoxide | ≥ 50 mg mL⁻¹ [7] | Preferred analytical and screening medium |
| Water | Not extensively reported [8] | Likely low; use cosolvents/surfactants |
| Acetonitrile | Miscible at assay levels [9] | Compatible with HPLC mobile phases |
| Ethanol | Qualitative solubility [3] | Useful for recrystallisation steps |
The first disclosed preparation (WO 2005 009 973, Example 52) employs a convergent route (Figure 1):
Optimisations reported later focused on:
High-performance liquid chromatography using a C18 reversed-phase column (250 × 4.6 mm, 5 µm) with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid separates Acumapimod from synthetic impurities with a resolution > 2.5 and a runtime of 15 minutes [12] [13]. Method validation exhibited:
Routine release specifications adopted by commercial suppliers require ≥ 98% area purity by HPLC and congruent mass spectra (ESI-MS, m/z = 386 [M + H]⁺) [4] [3]. Solid-state identity is corroborated by ATR-FTIR with characteristic nitrile absorption at 2 236 cm⁻¹ and amide carbonyl at 1 660 cm⁻¹ [8].
| Table 2. Key Physicochemical Properties |
| Property | Value |
|---|---|
| Molecular formula | C₂₂H₁₉N₅O₂ [1] |
| Molecular weight | 385.42 g mol⁻¹ [3] |
| Density (predicted) | 1.4 ± 0.1 g cm⁻³ [3] |
| Boiling point | 675 ± 55 °C (760 mm Hg) [3] |
| Flash point | 362 ± 32 °C [3] |
| LogP (calc.) | 2.57–2.76 [4] |
| Topological polar surface area | 113.8 Ų [4] |
| Hydrogen-bond donors / acceptors | 2 / 6 [4] |
| Rotatable bonds | 5 [4] |
| Stereochemistry | Achiral [14] |
Acumapimod demonstrates high selectivity and potent binding affinity for p38α mitogen-activated protein kinase, with an inhibitory concentration fifty percent value of less than 1 micromolar [1] [2] [3]. The compound exhibits specificity for the p38α isoform while showing reduced activity against other p38 isoforms, particularly p38β, p38γ, and p38δ [4]. This selective binding profile is attributed to specific molecular interactions within the adenosine triphosphate binding pocket of p38α mitogen-activated protein kinase [2] [5].
The binding kinetics of acumapimod follow an adenosine triphosphate-competitive mechanism, where the compound competes directly with adenosine triphosphate for binding to the active site of p38α mitogen-activated protein kinase . Structural analysis reveals that acumapimod forms critical hydrogen bonding interactions with key amino acid residues in the adenosine triphosphate binding domain, particularly with methionine-109, which is essential for maintaining the compound's binding orientation and stability [7] [8].
The structure-activity relationship of acumapimod reveals several critical molecular features that contribute to its potent p38α inhibitory activity. The compound belongs to the benzamide class of pyrazole-containing p38 mitogen-activated protein kinase inhibitors, characterized by a core pyrazole ring system linked to both a cyanobenzoyl group and a cyclopropyl benzamide moiety [1] [9].
The pyrazole scaffold serves as the central pharmacophore, providing the essential framework for p38α binding specificity [10]. The 5-amino substitution on the pyrazole ring is crucial for maintaining inhibitory potency, as demonstrated by structure-activity relationship studies of related compounds [8]. The 3-cyanobenzoyl substituent at the 4-position of the pyrazole contributes significantly to binding affinity through specific interactions with hydrophobic residues in the p38α active site [10] [11].
The cyclopropyl amide group attached to the methylbenzene ring system provides additional binding interactions and contributes to the compound's selectivity profile. The methyl substitution on the benzene ring enhances the overall binding affinity by optimizing hydrophobic interactions within the binding pocket [12] [9]. The spatial arrangement of these functional groups creates a three-dimensional molecular architecture that fits precisely into the p38α adenosine triphosphate binding site, explaining the compound's high selectivity and potency [13].
Acumapimod exerts its pharmacological effects through competitive inhibition of the p38α mitogen-activated protein kinase enzymatic activity . The compound binds to the adenosine triphosphate binding pocket in the active site of p38α mitogen-activated protein kinase, preventing the phosphorylation of downstream substrate proteins [14]. This inhibition occurs through a reversible binding mechanism that blocks the transfer of phosphate groups from adenosine triphosphate to serine and threonine residues on target proteins [15].
The p38 mitogen-activated protein kinase pathway is activated by multiple upstream stimuli, including inflammatory cytokines, cellular stress, and pathogen-associated molecular patterns [16]. When acumapimod is present, the normal phosphorylation cascade is interrupted at the p38α level, preventing the activation of downstream kinases such as mitogen-activated protein kinase-activated protein kinase 2 and mitogen-activated protein kinase-activated protein kinase 3 [17] [18]. This blockade effectively reduces the production of inflammatory mediators and modulates cellular stress responses [19].
The inhibition kinetics demonstrate rapid onset of action, with maximal p38α inhibition achieved within hours of compound administration [20]. The duration of inhibition is dependent on drug concentration and cellular clearance mechanisms, with sustained pathway suppression observed for extended periods following single-dose administration [21].
The inhibition of p38α mitogen-activated protein kinase by acumapimod results in comprehensive modulation of multiple downstream signaling pathways critical for inflammatory responses [16] [17]. The most significant effects occur on the mitogen-activated protein kinase-activated protein kinase 2 and mitogen-activated protein kinase-activated protein kinase 3 signaling axes, which are primary substrates of p38α mitogen-activated protein kinase [15] [18].
Mitogen-activated protein kinase-activated protein kinase 2 phosphorylation is substantially reduced in the presence of acumapimod, leading to decreased phosphorylation of downstream targets including heat shock protein 27 and tristetraprolin [15]. This reduction in mitogen-activated protein kinase-activated protein kinase 2 activity directly impacts messenger ribonucleic acid stability and protein synthesis rates, particularly for inflammatory cytokines [16]. The compound also affects the nuclear translocation of the p38α-mitogen-activated protein kinase-activated protein kinase 2 complex, preventing the cytoplasmic relocalization that is essential for downstream signaling [8].
Transcriptional regulation is significantly altered through acumapimod-mediated inhibition of p38α-dependent transcription factor phosphorylation [18]. Key transcription factors affected include activating transcription factor-2, signal transducer and activator of transcription 1, and cyclic adenosine monophosphate response element-binding protein [22]. The reduced phosphorylation of these transcription factors leads to decreased expression of inflammatory genes and altered cellular stress responses [23].
The mitogen- and stress-activated kinase 1 and mitogen- and stress-activated kinase 2 pathways are also modulated by acumapimod treatment, resulting in changes to chromatin remodeling and gene expression patterns [4]. Unlike some other p38 inhibitors, acumapimod demonstrates selective preservation of certain anti-inflammatory pathways, potentially contributing to its favorable therapeutic profile [24].
Acumapimod demonstrates potent inhibition of tumor necrosis factor-α production across multiple experimental systems, with inhibitory concentration fifty percent values consistently in the nanomolar range [2] [5]. In ex vivo lipopolysaccharide-induced tumor necrosis factor-α secretion assays, acumapimod exhibits an inhibitory concentration fifty percent of 44 nanograms per milliliter, equivalent to 115 nanomolar [2] [5]. This potency is maintained across different experimental conditions and cell types.
Human whole blood assays demonstrate even greater potency, with acumapimod achieving an inhibitory concentration fifty percent of 24 nanomolar for lipopolysaccharide-stimulated tumor necrosis factor-α release [2] [25]. This enhanced potency in human systems suggests strong translational potential for clinical applications. The inhibition is dose-dependent and exhibits a steep concentration-response relationship, indicating high target specificity and minimal off-target effects at therapeutic concentrations [16].
The temporal dynamics of tumor necrosis factor-α inhibition reveal rapid onset of action, with significant suppression observed within 2-4 hours of acumapimod exposure [20]. The duration of inhibition extends beyond the apparent half-life of the compound, suggesting sustained effects on cellular signaling machinery [21]. Concentration-effect modeling indicates that the inhibitory concentration fifty percent represents near-maximal pathway suppression, with minimal additional benefit observed at higher concentrations [20].
When compared to other p38 mitogen-activated protein kinase inhibitors, acumapimod demonstrates several distinctive pharmacological characteristics [26]. Against the prototypical inhibitor SB203580, acumapimod shows superior potency in human whole blood assays, with approximately 15-fold greater inhibitory activity for tumor necrosis factor-α suppression [26]. This enhanced potency translates to lower required dosing and potentially reduced systemic exposure.
Comparative studies with BIRB-796 reveal different selectivity profiles, with acumapimod demonstrating more selective p38α inhibition compared to the broader p38α/β activity of BIRB-796 [24] [26]. This selectivity difference may contribute to distinct toxicity profiles and therapeutic windows. While BIRB-796 exhibits potent in vitro activity, acumapimod shows more favorable pharmacokinetic properties and reduced off-target effects in preclinical studies [26].
Losmapimod, another clinically advanced p38 inhibitor, demonstrates similar potency to acumapimod in enzymatic assays but shows different tissue distribution and duration of action [27] [26]. Acumapimod exhibits more rapid onset and shorter duration of effect compared to losmapimod, which may be advantageous for acute inflammatory conditions [20]. The intermittent dosing strategy employed with acumapimod differs markedly from the continuous dosing approaches used with other p38 inhibitors, potentially reducing the risk of tolerance development [20].
Pamapimod and other discontinued p38 inhibitors showed significant hepatotoxicity and central nervous system effects in clinical trials, complications that have not been observed with acumapimod at therapeutic doses [28] [29]. This improved safety profile may be attributed to acumapimod's selective p38α inhibition and optimized pharmacokinetic properties [30]. Species differences in inhibitor potency, particularly the reduced sensitivity observed in rodent models compared to human systems, appear less pronounced with acumapimod than with other p38 inhibitors [26].